furo[3,4-b]pyridin-5(7H)-one
Description
Historical Context and Significance in Heterocyclic Chemistry
The furo[3,4-b]pyridin-5(7H)-one core is a significant structure within the field of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new pharmaceuticals and materials. mdpi.com The introduction of a nitrogen atom into the aromatic ring system, creating an aza-analogue of the well-known phthalide (B148349) (isobenzofuran-1(3H)-one) structure, modifies the electronic properties and biological profile of the molecule. thieme-connect.com
Early synthetic work focused on establishing reliable methods for constructing this fused-ring system. One of the initial approaches involved the reaction of quinolinic acid anhydride (B1165640) with various active methylene (B1212753) compounds in the presence of acetic anhydride and fused sodium acetate (B1210297) to create 7-substituted furo[3,4-b]pyridin-5-ones. tandfonline.com The significance of this scaffold lies in its potential to serve as a building block for more complex molecules with diverse functionalities and potential applications in medicinal chemistry and material science. ontosight.ai
Overview of Research Trajectories and Key Milestones
Research into this compound has evolved from foundational synthesis to the creation of diverse molecular libraries for biological screening. A key milestone in this trajectory was the development of more efficient and versatile synthetic methods.
A significant advancement was the establishment of a one-pot synthesis method. thieme-connect.comthieme-connect.com This approach starts from the commercially available 2-bromopyridine-3-carboxylic acid, which is treated with butyllithium (B86547) to generate a dilithium (B8592608) intermediate. thieme-connect.comthieme-connect.com This intermediate then reacts with various carbonyl compounds, and subsequent lactonization under acidic conditions yields the desired 7-substituted or 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones. thieme-connect.comthieme-connect.com This method represented a notable improvement in efficiency over previous techniques. thieme-connect.com
Another trajectory involves the synthesis and characterization of derivatives to explore their chemical and physical properties. For instance, the synthesis and crystallographic analysis of 3-bromo-7H-furo[3,4-b]pyridin-5-one provided detailed insights into the molecule's geometry. X-ray diffraction studies revealed a planar furopyridinone ring system and provided precise measurements of bond lengths and angles. This foundational structural data is crucial for understanding reactivity and for designing new molecules with specific properties.
Table 1: Key Synthetic Milestones for this compound
| Milestone | Starting Materials | Key Reagents | Products | Significance | Reference(s) |
| Early Synthesis | Quinolinic acid anhydride, active methylene compounds | Acetic anhydride, sodium acetate | 7-substituted furo[3,4-b]pyridin-5-ones | Established a foundational route to the core scaffold. | tandfonline.com |
| One-Pot Synthesis | 2-Bromopyridine-3-carboxylic acid, carbonyl compounds | Butyllithium, hydrochloric acid | 7-substituted and 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones | Developed a novel, general, and efficient one-pot approach. | thieme-connect.comthieme-connect.com |
| Structural Elucidation | Furo[3,4-b]pyridin-5-one | Bromine or N-bromosuccinimide | 3-Bromo-7H-furo[3,4-b]pyridin-5-one | Provided detailed crystallographic and quantum chemical data. |
Current Research Landscape and Interdisciplinary Relevance
The current research landscape for this compound and its derivatives is heavily focused on its interdisciplinary relevance, particularly in medicinal chemistry and material science. ontosight.ai The core scaffold is being utilized as a platform for developing new compounds with potential therapeutic applications.
In medicinal chemistry, derivatives of this compound are being investigated for a range of biological activities. ontosight.ai Research has explored their potential as anticancer, antimicrobial, and antifungal agents. ontosight.aiontosight.ai For example, certain bromo-derivatives have been explored as scaffolds for developing inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. Other complex derivatives incorporating indole (B1671886) moieties have shown potential cytotoxic effects on cancer cell lines. The pyrrolo[3,4-b]pyridin-5-one scaffold, an analogue, has also been extensively studied for its anticancer properties against breast cancer cell lines, suggesting a promising avenue for the furo--containing counterparts. mdpi.com
The unique photophysical properties of some this compound derivatives make them relevant to material science. ontosight.ai The fused aromatic system, especially when substituted with specific functional groups like indoles, can exhibit fluorescence. ontosight.ai This opens up potential applications in bioimaging or as fluorescent probes for biological systems. ontosight.ai Furthermore, complex derivatives have been investigated for use as dyes in applications such as thermal paper.
Table 2: Investigated Applications of this compound Derivatives
| Derivative Class | Investigated Application | Target/Mechanism | Significance | Reference(s) |
| Bromo-derivatives | Oncology | Potential scaffold for Tropomyosin receptor kinase (TRK) inhibitors. | Potential for developing new anticancer therapeutics. | |
| Indole-substituted derivatives | Oncology, Neurology | Cytotoxic effects on cancer cell lines; potential neuroprotective effects. | Highlights the scaffold's versatility in targeting different diseases. | |
| Methyl-substituted derivatives | Medicinal Chemistry | Studied for potential antimicrobial and anticancer properties. | Serves as a fundamental structure for synthesizing more complex, biologically active compounds. | |
| Indole and Phenyl-substituted derivatives | Bioimaging, Material Science | Potential fluorescence properties; use as dyes. | Expands the application scope beyond medicine into materials and diagnostics. | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHADWSLVFGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356081 | |
| Record name | furo[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-51-2 | |
| Record name | furo[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azaphthalide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Furo 3,4 B Pyridin 5 7h One
One-Pot Synthesis Approaches
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates.
Utilization of 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds
A notable one-pot method for the preparation of 7-substituted and 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones commences with the commercially available 2-bromopyridine-3-carboxylic acid. thieme-connect.comthieme-connect.com This approach is centered on the generation of a key intermediate, lithium 2-lithiopyridine-3-carboxylate. thieme-connect.comthieme-connect.com The process involves treating 2-bromopyridine-3-carboxylic acid with two molar equivalents of butyllithium (B86547) in tetrahydrofuran (B95107) at low temperatures, typically -78 °C, for a short duration of about five minutes. thieme-connect.com This generates a rather unstable dilithium (B8592608) compound which is then reacted in situ with various carbonyl compounds, such as aldehydes and ketones. thieme-connect.comthieme-connect.com Subsequent treatment with hydrochloric acid facilitates lactonization, yielding the desired furo[3,4-b]pyridin-5(7H)-one derivatives in reasonable yields. thieme-connect.comthieme-connect.comresearchgate.net
The versatility of this method allows for the introduction of diverse substituents at the 7-position of the heterocyclic core, depending on the choice of the carbonyl compound. thieme-connect.com This strategy is particularly valuable as it provides access to derivatives that are otherwise difficult to prepare. thieme-connect.com The operational simplicity and the use of readily available starting materials enhance the practical applicability of this synthetic route. thieme-connect.com
Table 1: Examples of Furo[3,4-b]pyridin-5(7H)-ones Synthesized from 2-Bromopyridine-3-carboxylic Acid
| Carbonyl Compound | Resulting Substituent at C-7 | Yield (%) |
| Benzaldehyde | Phenyl | 65 |
| Acetophenone | Methyl, Phenyl | 62 |
| Cyclohexanone | spiro-Cyclohexyl | 70 |
| Propanal | Ethyl | 58 |
Multi-Component Reactions (MCRs) for Fused Systems
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of related fused pyridine (B92270) systems, such as pyrrolo[3,4-b]pyridin-5-ones. mdpi.commdpi.comnih.gov These reactions often proceed through a cascade of events, combining different starting materials in a highly convergent and atom-economical manner. mdpi.comnih.gov
For instance, the Ugi-Zhu three-component reaction has been successfully employed to create pyrrolo[3,4-b]pyridin-5-one scaffolds. mdpi.commdpi.com This reaction typically involves an aldehyde, an amine, an isocyanide, and in a subsequent step, an anhydride (B1165640), leading to the fused heterocyclic system through a series of cycloadditions and intramolecular acylations. mdpi.com The adaptability of MCRs suggests a high potential for developing novel routes to this compound by carefully selecting the appropriate starting components that would lead to the formation of the furan (B31954) ring fused to the pyridine core. The general advantages of MCRs include operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. acsgcipr.org
Catalyst-Free and Environmentally Benign Procedures
The development of catalyst-free and environmentally benign synthetic methods is a central goal of green chemistry. nih.gov While many synthetic transformations rely on catalysts, some reactions can proceed efficiently under catalyst-free conditions, often by utilizing the inherent reactivity of the starting materials. nih.gov In the context of fused pyridine systems, there are examples of MCRs that proceed without a catalyst, offering a greener alternative to catalyzed reactions. nih.gov
Furthermore, the use of environmentally friendly solvents, such as water or ethanol, and energy sources like microwave irradiation, contributes to the development of more sustainable synthetic protocols. semanticscholar.org For instance, the synthesis of certain pyridopyrimidine derivatives has been achieved in aqueous media, highlighting the potential for water to act as a green solvent for such transformations. researchgate.net Although specific catalyst-free methods for this compound are not prominently reported, the synthesis of 7-substituted derivatives from quinolinic acid anhydride and active methylene (B1212753) compounds can be performed in the presence of acetic anhydride and sodium acetate (B1210297), which can be considered a relatively benign system. tandfonline.com
Multi-Step Synthesis Pathways
Multi-step syntheses, while often more laborious than one-pot approaches, provide a robust and controlled route to complex molecules, allowing for the isolation and purification of intermediates at each stage.
Strategies Involving Quinolinic Acid Anhydride
A well-established multi-step synthesis of 7-substituted furo[3,4-b]pyridin-5-ones utilizes quinolinic acid anhydride as a key starting material. tandfonline.com This method involves the reaction of quinolinic acid anhydride with various active methylene compounds in the presence of acetic anhydride and freshly fused sodium acetate. tandfonline.com This reaction leads to the formation of a carbon-carbon bond at the 7-position and the construction of the fused furanone ring.
The choice of the active methylene compound dictates the nature of the substituent at the 7-position of the final product. tandfonline.com This strategy provides a reliable pathway to a range of 7-substituted derivatives, and the structures of the resulting compounds can be unequivocally established through chemical and spectral data. tandfonline.com
Table 2: Synthesis of 7-Substituted Furo[3,4-b]pyridin-5-ones from Quinolinic Acid Anhydride
| Active Methylene Compound | Resulting Substituent at C-7 |
| Diethyl malonate | Ethoxycarbonyl |
| Ethyl cyanoacetate | Cyano |
| Malononitrile | Dicyanomethyl |
| Ethyl acetoacetate | Acetyl |
Formation of the Furo[3,4-b]pyridine Core
The fundamental challenge in the synthesis of this compound is the construction of the bicyclic core. Various strategies have been developed for the synthesis of the isomeric furo[2,3-b]pyridines, and these can provide insights into the formation of the furo[3,4-b]pyridine system. nih.govias.ac.in A common approach involves the construction of the furan ring onto a pre-existing pyridine scaffold. ias.ac.in
For example, a general strategy involves the intramolecular cyclization of a suitably functionalized pyridine derivative. ias.ac.in This can be achieved through reactions such as nucleophilic aromatic substitution followed by ring closure. nih.gov Another approach involves palladium-catalyzed cross-coupling reactions to introduce a side chain that can subsequently undergo cyclization to form the furan ring. nih.gov The synthesis starting from quinolinic acid, which upon treatment with acetic anhydride forms quinolinic acid anhydride, is a direct method for creating the furo[3,4-b]pyridine-5,7-dione structure, which can be a precursor to the target molecule.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry is paramount in the contemporary synthesis of heterocyclic compounds. For this compound and its analogues, this involves a shift towards methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances. Strategies such as multicomponent reactions (MCRs), the use of benign solvents, and alternative energy sources are central to this approach. mdpi.com The synthesis of related polyheterocyclic systems, for instance, has demonstrated high atom economy by ensuring most atoms from the reactants are incorporated into the final products, releasing only small molecules like water and carbon dioxide as by-products. nih.gov
Solvent-Free and Aqueous Media Reactions
A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally damaging. Solvent-free reactions represent an ideal approach, where reactants are combined directly, often under thermal conditions. An analogous one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves an initial reaction of 5-aminopyrazoles with azlactones under solvent-free conditions by heating them together, showcasing a significant step in waste reduction. nih.gov
Aqueous media serves as a benign alternative, offering advantages in terms of cost, safety, and environmental impact. The hydrophobic effect in water can also accelerate certain reactions. While specific examples for this compound are not extensively detailed, the successful synthesis of related furo[3,4‐e]pyrazolo[3,4‐b]pyridine‐5‐one derivatives in aqueous media highlights the viability of this approach for constructing similar fused heterocyclic systems. scilit.com
| Strategy | Description | Advantages | Analogous Application Example | Reference |
|---|---|---|---|---|
| Solvent-Free | Reactants are heated together directly without any solvent. | Eliminates solvent waste, simplifies workup, can increase reaction rates. | Reaction of 5-aminopyrazoles with azlactones at 150 °C. | nih.gov |
| Aqueous Media | Water is used as the reaction solvent. | Non-toxic, non-flammable, inexpensive, environmentally friendly. | Three-component synthesis of furo[3,4‐e]pyrazolo[3,4‐b]pyridine‐5‐one derivatives. | scilit.com |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. By directly coupling with polar molecules, it provides rapid and uniform heating, leading to dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer by-products.
This technology has been effectively applied in the synthesis of closely related pyrrolo[3,4-b]pyridin-5-one systems. For example, a key step in a multi-component synthesis was achieved by heating the reaction mixture with microwave irradiation at 65 °C and 100 W for just 5 minutes. mdpi.com In another synthesis, a later-stage cyclization was performed using microwave heating at 150 °C and 250 W for 90 minutes. mdpi.com These examples underscore the efficiency and control afforded by microwave assistance. Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives via a three-component reaction can be performed more efficiently under microwave irradiation compared to conventional heating, offering an environmentally benign methodology with an easy work-up. researchgate.net
| Reaction Type | Heat Source | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Ugi-Zhu/Cascade Reaction (Pyrrolo-analogue) | Microwave | 65 °C, 100 W, 5 min | Extremely short reaction time, precise temperature control. | mdpi.com |
| Click-type Cycloaddition (Pyrrolo-analogue) | Microwave | 150 °C, 250 W, 90 min | Enables difficult transformations, enhances reaction rate. | mdpi.com |
| Three-Component Spiro Compound Synthesis (Pyrazolo-analogue) | Microwave | Not specified | Shorter time and higher efficiency than conventional heating. | researchgate.net |
Catalyst Optimization for Sustainable Processes
Catalysts are fundamental to green chemistry as they enable reactions to proceed under milder conditions, reduce energy requirements, and can enhance selectivity, thereby minimizing waste. In the synthesis of this compound analogues, Lewis acids have proven particularly effective. Ytterbium(III) triflate has been successfully used as a catalyst in the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Scandium(III)-based catalysts have also been employed to facilitate the Ugi-Zhu three-component reaction for creating similar scaffolds. nih.gov Furthermore, Zirconium tetrachloride (ZrCl4) has been utilized as a catalyst for the cyclization step in the formation of other pyrazolo[3,4-b]pyridines. mdpi.com The optimization of these catalysts—in terms of type, loading, and recovery—is a key area of research for developing truly sustainable synthetic processes.
| Catalyst | Reaction Type | Core Scaffold | Purpose | Reference |
|---|---|---|---|---|
| Ytterbium(III) triflate (Yb(OTf)₃) | Ugi–Zhu/Cascade Reaction | Pyrrolo[3,4-b]pyridin-5-one | To facilitate the multi-component coupling and subsequent cyclization. | mdpi.com |
| Scandium(III) triflate (Sc(OTf)₃) | Ugi-Zhu Three-Component Reaction | Pyrrolo[3,4-b]pyridin-5-one | To catalyze the formation of the initial Ugi-Zhu product. | nih.gov |
| Zirconium tetrachloride (ZrCl₄) | Cyclization | Pyrazolo[3,4-b]pyridine | To promote the ring-closing step to form the fused pyridine system. | mdpi.com |
Regioselectivity and Stereoselectivity in Synthetic Routes
The precise control of molecular architecture is a hallmark of sophisticated organic synthesis. For this compound, this manifests as the challenge of regioselectivity—ensuring the correct fusion of the furan and pyridine rings.
Regioselectivity is critical because different reaction pathways could potentially lead to other isomers, such as furo[2,3-c]pyridine (B168854) or furo[3,4-c]pyridine. Synthetic strategies are therefore designed to direct the reaction towards the desired [3,4-b] fusion. A one-pot method starting from 2-bromopyridine-3-carboxylic acid achieves this by generating a lithium 2-lithiopyridine-3-carboxylate intermediate. researchgate.net The specific placement of the lithium at the 2-position dictates that the subsequent reaction with a carbonyl compound and acid-catalyzed cyclization will exclusively form the this compound structure. researchgate.net
Analogous syntheses of related heterocycles provide further insight into controlling regiochemistry. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes proceeds with excellent regional selectivity via a cascade 6-endo-dig cyclization, yielding only the C6 substituted product. nih.gov The mechanism of pyrazolo[3,4-b]pyridine formation often involves a Michael addition followed by cyclization, where the inherent nucleophilicity of different atoms in the aminopyrazole starting material directs the initial bond formation and thus the final arrangement of the fused rings. nih.gov
Stereoselectivity is not a factor in the synthesis of the unsubstituted parent compound, as it lacks a stereocenter. However, this consideration would become crucial if the synthesis were to target derivatives with substituents at the 7-position, which would create a chiral center. In such cases, the development of asymmetric synthetic routes using chiral catalysts, reagents, or auxiliaries would be necessary to control the three-dimensional arrangement of the final molecule.
| Synthetic Strategy | Starting Materials | Key Control Element | Outcome | Reference |
|---|---|---|---|---|
| Directed Ortho-Metalation | 2-Bromopyridine-3-carboxylic acid, Carbonyl compounds | Generation of a specific 2-lithiopyridine-3-carboxylate intermediate. | Exclusive formation of the this compound core. | researchgate.net |
| Cascade Cyclization | 5-Aminopyrazoles, Alkynyl aldehydes | A controlled 6-endo-dig cyclization pathway. | Excellent regional selectivity for pyrazolo[3,4-b]pyridine products. | nih.gov |
| Michael Addition/Cyclization | 5-Aminopyrazoles, α,β-Unsaturated ketones | Differential nucleophilicity of atoms in the aminopyrazole ring. | Determines the final regiochemistry of the pyrazolo[3,4-b]pyridine product. | nih.gov |
Reaction Mechanisms and Pathways of Furo 3,4 B Pyridin 5 7h One Systems
Mechanistic Elucidation of Furo[3,4-b]pyridin-5(7H)-one Formation
The formation of the bicyclic this compound structure is most commonly achieved through the creation of the lactone ring fused to a pre-existing pyridine (B92270) core. This is typically accomplished via intramolecular cyclization of a suitably substituted pyridine derivative, where a carboxylic acid group (or its derivative) at the 3-position and a functional group that can serve as a nucleophile or be converted into one at the 4-position are essential. The mechanisms of these cyclization reactions can be broadly categorized into acid-catalyzed processes and those involving nucleophilic attack.
While direct and explicit studies on the acid-catalyzed lactonization to form this compound are not extensively detailed in the available literature, the mechanism can be inferred from established principles of intramolecular esterification. This process would typically involve a 4-hydroxymethyl-3-carboxypyridine precursor.
This proposed mechanism is analogous to other acid-catalyzed intramolecular cyclizations of pyridine derivatives, such as the formation of pyridyl-substituted benzofurans from salicylaldehyde-substituted pyridines. uni.lu
A more explicitly documented pathway for the formation of the this compound ring system involves a sequence initiated by a potent nucleophilic attack. A notable example is the one-pot synthesis starting from 2-bromopyridine-3-carboxylic acid. researchgate.net
In this approach, the process begins with the treatment of 2-bromopyridine-3-carboxylic acid with two equivalents of a strong base, such as butyllithium (B86547). The first equivalent of the base deprotonates the carboxylic acid, forming a lithium carboxylate. The second equivalent then facilitates a lithium-halogen exchange at the 2-position of the pyridine ring, generating a highly nucleophilic lithium 2-lithiopyridine-3-carboxylate intermediate.
This powerful nucleophile then readily attacks the electrophilic carbon of a carbonyl compound (an aldehyde or a ketone) that is added to the reaction mixture. This nucleophilic addition results in the formation of a tertiary or secondary alcohol, respectively. The final step of the sequence is an acid-catalyzed intramolecular cyclization (lactonization). Upon the addition of an acid, such as hydrochloric acid, the hydroxyl group is protonated, and a subsequent intramolecular nucleophilic attack by the carboxylate oxygen on the benzylic carbon bearing the hydroxyl group leads to the closure of the five-membered lactone ring, affording the desired this compound derivative. researchgate.net
The following table summarizes the yields of this one-pot synthesis with various carbonyl compounds.
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | 7-phenyl-furo[3,4-b]pyridin-5(7H)-one | 65 |
| Acetone | 7,7-dimethyl-furo[3,4-b]pyridin-5(7H)-one | 70 |
| Cyclohexanone | spiro[cyclohexane-1,7'-furo[3,4-b]pyridin-5'(7'H)-one] | 60 |
Unexpected Reductions and Rearrangement Mechanisms
The this compound system, while generally stable, can be prone to unexpected reductions and rearrangements under certain reaction conditions, although specific literature on this exact scaffold is limited. The lactone functionality is a key reactive site. For instance, the reduction of lactones can be controlled to yield either the corresponding diol or, under milder and more controlled conditions, the lactol (a hemiacetal). Reagents like diisobutylaluminium hydride (DIBAL-H) are often employed for the partial reduction of lactones to lactols at low temperatures. researchgate.netnih.gov Complete reduction to the diol can be achieved with stronger reducing agents like lithium aluminum hydride.
Rearrangements in related fused heterocyclic systems have been observed. For example, an unexpected rearrangement has been reported during the preparation of furo[2,3-b]pyrano[4,3-d]pyridines. researchgate.net Such rearrangements can be triggered by thermal stress or acidic conditions, potentially leading to ring-opening, ring-closing, or ring-transformation reactions. In the context of this compound, a hypothetical rearrangement could involve the cleavage of the C-O bond of the lactone, followed by recyclization to a different isomeric structure, or further transformations of the resulting intermediate. The presence of substituents on either the furan (B31954) or the pyridine ring can significantly influence the propensity for and the outcome of such rearrangements.
Cascade Reactions and Aza Diels-Alder Cycloadditions in Furo[3,4-b]pyridine Synthesis
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like furo[3,4-b]pyridines from simple starting materials in a single operation. A particularly powerful strategy in this regard is the use of aza-Diels-Alder cycloadditions. While the direct application to this compound is not extensively documented, the synthesis of the analogous pyrrolo[3,4-b]pyridin-5-ones via this methodology provides a strong precedent. nih.govnih.gov
In a typical sequence for the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a multi-component reaction, such as the Ugi-Zhu reaction, is employed to generate a 5-aminooxazole intermediate. nih.gov This intermediate then acts as the azadiene in an intermolecular aza-Diels-Alder reaction with a suitable dienophile, for example, maleic anhydride (B1165640). This cycloaddition is often the first step in a cascade sequence that can include intramolecular N-acylation, decarboxylation, and dehydration, ultimately leading to the formation of the fused bicyclic system. nih.govnih.gov This strategy highlights the potential for constructing the furo[3,4-b]pyridine framework through a similar cascade involving a furan-based diene or a related precursor that can undergo a Diels-Alder reaction followed by subsequent cyclization and aromatization steps.
C≡C Bond Activation Approaches in Furo[3,4-b]pyridine Frameworks
The activation of carbon-carbon triple bonds (alkynes) by transition metals is a powerful tool for the construction of heterocyclic rings. This approach can be applied to the synthesis of furo[3,4-b]pyridine frameworks. A relevant example is the palladium-catalyzed carbonylative synthesis of the related furo[3,4-b]indol-1-ones from 2-alkynylanilines.
The proposed mechanism for this transformation begins with the coordination of the palladium catalyst to the alkyne moiety of the starting material. This is followed by an intramolecular nucleophilic attack of the amino group onto the activated alkyne, leading to the formation of an indole (B1671886) ring. Subsequently, carbon monoxide is inserted into the palladium-carbon bond, and a second intramolecular cyclization (lactonization) occurs, where the hydroxyl group attacks the acyl-palladium intermediate, to form the fused lactone ring. This sequence demonstrates the power of C≡C bond activation to initiate a cascade of events that efficiently builds the desired polycyclic system.
A similar strategy could be envisioned for the synthesis of furo[3,4-b]pyridin-5(7H)-ones, starting from an appropriately substituted 3-amino-4-alkynylpyridine derivative. The activation of the alkyne would facilitate the initial cyclization to form a fused furan ring, followed by subsequent functionalization and cyclization to complete the lactone portion of the molecule.
Derivatives of Furo 3,4 B Pyridin 5 7h One: Design, Synthesis, and Structural Elucidation
Strategic Design of Furo[3,4-b]pyridin-5(7H)-one Derivatives
The design of novel this compound derivatives is a meticulous process aimed at optimizing their molecular characteristics for specific applications. This involves careful consideration of substitution patterns and the fusion of the core structure with other heterocyclic systems.
Impact of Substitution Patterns on Molecular Characteristics
The introduction of various substituents onto the this compound scaffold can profoundly influence its physicochemical and biological properties. The strategic placement of functional groups allows for the fine-tuning of characteristics such as solubility, stability, and target-binding affinity. For instance, the incorporation of fluorine atoms can enhance metabolic stability and binding interactions.
Fusion with Other Heterocyclic Systems (e.g., Pyrazoles, Indoles)
Fusing the this compound core with other heterocyclic rings, such as pyrazoles and indoles, is a common strategy to create more complex and diverse molecular architectures. This approach can lead to the discovery of novel compounds with unique pharmacological profiles. For example, pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as kinase inhibitors. nih.gov The fusion of an indole (B1671886) moiety can also yield compounds with interesting biological activities. uni.luwnmc.edu.cn
Synthetic Methodologies for Diversified this compound Frameworks
A variety of synthetic methods have been developed to construct and diversify the this compound framework, enabling the creation of extensive compound libraries for screening.
Functionalization at Specific Positions (e.g., 7-substituted, 3-fluoro)
Targeted functionalization at specific positions of the this compound ring system is crucial for structure-activity relationship (SAR) studies. For example, the introduction of substituents at the 7-position has been explored to modulate biological activity. uni.lu One-pot methods have been developed for the preparation of these derivatives from commercially available starting materials like 2-bromopyridine-3-carboxylic acid and various carbonyl compounds. researchgate.net Additionally, the synthesis of 3-fluoro derivatives has been pursued to enhance the pharmacological properties of the resulting compounds. mdpi.com
A notable multicomponent reaction involves an Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade sequence to produce fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov This one-pot methodology utilizes ytterbium(III) triflate as a catalyst and microwave heating to efficiently synthesize a diverse range of derivatives. mdpi.com
| Starting Materials | Reaction Type | Key Features | Resulting Derivative | Ref |
| Aldehydes, Amines, α-Isocyanoacetamides | Ugi-Zhu 3CR / Cascade | One-pot, Microwave-assisted, Yb(OTf)3 catalyst | Fluorinated-pyrrolo[3,4-b]pyridin-5-ones | mdpi.com |
| 2-Bromopyridine-3-carboxylic acid, Carbonyl compounds | One-pot lithiation/cyclization | Utilizes butyllithium (B86547) | 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones | researchgate.net |
Post-Synthetic Modifications and Derivatization Strategies
Post-synthetic modification of the this compound core provides a versatile approach to further diversify the chemical space. These strategies allow for the introduction of a wide array of functional groups after the initial scaffold has been assembled. For instance, an unusual Groebke–Blackburn–Bienaymé multicomponent reaction can produce a furo[2,3-c]pyridine (B168854) skeleton, which can then undergo further modifications like diazotization to create novel tricyclic systems. nih.govacs.org
Structural Elucidation Techniques for Novel this compound Derivatives
The unambiguous determination of the structure of newly synthesized this compound derivatives is essential. A combination of modern spectroscopic techniques is employed for this purpose. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity of atoms within the molecule. uni-rostock.demdpi.com In some cases, single-crystal X-ray crystallography can provide definitive proof of the three-dimensional structure. beilstein-journals.org
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |
| 1H NMR Spectroscopy | Information about the chemical environment of hydrogen atoms. |
| 13C NMR Spectroscopy | Information about the carbon framework of the molecule. |
| Single-Crystal X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. |
X-ray Diffraction Analysis in Structural Confirmation
The process of X-ray diffraction analysis involves several key steps. Initially, a high-quality single crystal of the this compound derivative is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.
By analyzing the positions and intensities of these diffracted spots, crystallographers can determine the unit cell parameters—the dimensions and angles of the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. This information is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be resolved.
For a hypothetical derivative, such as 7,7-diphenyl-furo[3,4-b]pyridin-5(7H)-one, X-ray diffraction would definitively confirm the presence and connectivity of the this compound core and the two phenyl substituents at the C7 position. The resulting structural data would be presented in a standardized format, including crystallographic data and selected geometric parameters.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Empirical formula | C19H13NO2 |
| Formula weight | 287.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 101.34(2)° | |
| c = 9.876(3) Å, γ = 90° | |
| Volume | 1512.3(9) Å3 |
| Z | 4 |
| Density (calculated) | 1.262 Mg/m3 |
| Absorption coefficient | 0.083 mm-1 |
| F(000) | 600 |
Table 2: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| O1-C5 | 1.375(3) |
| C5=O2 | 1.210(3) |
| N1-C2 | 1.334(3) |
| N1-C6 | 1.368(3) |
| C7-C6 | 1.512(4) |
| C7-O1 | 1.478(3) |
| C2-N1-C6 | 118.5(2) |
| O1-C5-C6 | 109.2(2) |
| O2=C5-O1 | 120.3(3) |
The data presented in such tables provide unequivocal proof of the molecular structure. The bond lengths and angles can also offer insights into the electronic nature of the molecule, such as the degree of delocalization within the aromatic pyridine (B92270) ring and the lactone functionality. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding or π-stacking observed in the crystal packing, can be invaluable for understanding the solid-state properties of the compound and for the rational design of new materials.
Advanced Spectroscopic and Computational Research on Furo 3,4 B Pyridin 5 7h One
Spectroscopic Characterization in Research
Spectroscopic analysis is fundamental to the structural elucidation and understanding of the electronic properties of novel heterocyclic compounds. For furo[3,4-b]pyridin-5(7H)-one, a fused bicyclic system, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible, and Fluorescence spectroscopy provide a comprehensive profile of its molecular framework and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide unambiguous assignment of the protons and carbons within its fused ring system.
Detailed ¹H NMR analysis in a solvent like deuterated chloroform (B151607) (CDCl₃) reveals the distinct signals for the three aromatic protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) group on the furanone ring. The aromatic protons typically appear as a set of coupled multiplets in the downfield region, characteristic of substituted pyridines. The methylene protons (at position 7) are observed as a sharp singlet, confirming their chemical equivalence and adjacency to the oxygen atom and the carbonyl-bearing quaternary carbon.
Key ¹H NMR spectral data reported for the parent compound are:
δ 8.70 ppm: Doublet of doublets, assigned to the proton at position 1 (H-1).
δ 7.85 ppm: Doublet of doublets, assigned to the proton at position 3 (H-3).
δ 7.42 ppm: Doublet of doublets, assigned to the proton at position 2 (H-2).
δ 5.25 ppm: Singlet, assigned to the two methylene protons at position 7 (CH₂).
The coupling patterns and chemical shifts are consistent with the assigned structure, confirming the fusion of the furanone ring at the 3 and 4 positions of the pyridine ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all seven carbon atoms in the molecule. The carbonyl carbon of the lactone is typically the most downfield signal.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 8.70 | dd |
| H-3 | 7.85 | dd |
| H-2 | 7.42 | dd |
| H-7 (CH₂) | 5.25 | s |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the lactone carbonyl (C=O) group. This band is a key diagnostic feature for this class of compounds.
The principal absorption band is observed at approximately 1760 cm⁻¹ , which is typical for a five-membered, unsaturated γ-lactone. This high frequency is due to the ring strain inherent in the five-membered ring system. Other significant absorptions include those for the C-O-C stretching of the lactone ether linkage and the C=C and C=N stretching vibrations of the aromatic pyridine ring in the 1600-1400 cm⁻¹ region. vscht.cz
Interactive Data Table: Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Observed Value (cm⁻¹) |
| Lactone Carbonyl | C=O Stretch | 1780-1740 | ~1760 |
| Pyridine Ring | C=C / C=N Stretch | 1615-1400 | Multiple bands |
| Lactone Ether | C-O-C Stretch | 1300-1000 | Multiple bands |
| Aromatic C-H | C-H Stretch | 3100-3000 | Present |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the chromophore consists of the fused aromatic pyridine ring and the unsaturated lactone.
While specific experimental data for the parent compound is not widely published, the electronic spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. youtube.comnih.gov
π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyridine ring. These are expected to occur in the UV region.
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The carbonyl group's oxygen lone pairs are particularly relevant for this type of transition.
Studies on related furopyridine derivatives show characteristic absorption bands in the 250 to 390 nm range. nih.govyoutube.com The exact position of the absorption maxima (λ_max) for this compound would be influenced by solvent polarity.
Fluorescence Spectroscopy for Photophysical Properties
Many lactone-containing compounds are non-fluorescent or weakly fluorescent in their closed-ring form due to efficient non-radiative decay pathways. researchgate.net The structural rigidity of the fused bicyclic system in this compound might, however, favor radiative decay (fluorescence) by reducing vibrational energy loss.
Furthermore, studies on the closely related pyrrolo[3,4-b]pyridin-5-one core (where a nitrogen atom replaces the furan (B31954) ring's oxygen) have shown that these molecules are fluorescent, with emission maxima observed between 438 and 450 nm. This suggests that the furo[3,4-b]pyridin-5-one scaffold has the potential to be fluorescent, likely emitting in the blue region of the visible spectrum. The fluorescence quantum yield and Stokes shift would be sensitive to solvent polarity and the presence of substituents. researchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful complement to experimental research, providing deep insights into molecular structure, stability, and electronic properties that can be difficult to measure directly.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties
While specific computational studies focused solely on this compound are scarce, Density Functional Theory (DFT) is the premier method used to investigate such heterocyclic systems. hust.edu.vncore.ac.uknih.govaps.org DFT calculations can accurately predict a variety of molecular properties.
A typical DFT study on this molecule would involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.
Electronic Structure Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. youtube.com
Calculation of Spectroscopic Properties: DFT methods can be used to predict theoretical IR vibrational frequencies and NMR chemical shifts. These calculated values are often scaled and compared with experimental data to confirm structural assignments.
Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of reactivity.
For this compound, DFT calculations would likely show the HOMO localized primarily on the fused pyridine ring, while the LUMO would have significant contributions from the electron-withdrawing carbonyl group. This distribution is key to understanding its potential as a building block in organic synthesis and materials science. nih.gov
Molecular Dynamics Simulations to Understand Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery and chemical biology, MD simulations provide detailed insights into the interactions between a ligand, such as this compound, and its potential protein target. This method allows researchers to observe the stability of the ligand-protein complex, characterize the binding mode, and calculate the binding free energy.
While specific molecular dynamics studies detailing the interaction of this compound with particular protein targets are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic scaffolds. nih.govnih.gov Such simulations are crucial for elucidating the dynamic nature of the binding process, which static methods like molecular docking cannot fully capture.
The typical workflow of an MD simulation for a ligand-protein complex involves several key steps:
System Setup: The initial 3D structure of the protein-ligand complex, often obtained from docking studies, is placed in a simulation box. The box is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase where the temperature and pressure are gradually adjusted to the desired values, allowing the system to relax into a stable state. mdpi.com
Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are recorded.
Analysis: The resulting trajectories are analyzed to understand various aspects of the interaction. Key parameters include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govmdpi.com
These analyses provide a quantitative estimation of the binding affinity and identify the key amino acid residues involved in the interaction, guiding further optimization of the ligand.
Table 1: Example of Binding Free Energy Components from an MD Simulation This table illustrates the type of data obtained from an MM/GBSA analysis in a typical MD simulation study. The values are hypothetical and for representative purposes only.
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔEvdW) | -45.5 | Favorable |
| Electrostatic Energy (ΔEelec) | -20.1 | Favorable |
| Polar Solvation Energy (ΔGpolar) | +30.8 | Unfavorable |
| Non-Polar Solvation Energy (ΔGnonpolar) | -5.2 | Favorable |
| Binding Free Energy (ΔGbind) | -40.0 | Overall Favorable Binding |
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. They are fundamental in computational chemistry and cheminformatics for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity. nih.gov The in silico prediction of these descriptors is a critical first step in evaluating a compound's potential as a drug candidate, often referred to as "drug-likeness."
For this compound, various molecular descriptors have been computationally predicted and are available through public databases. nih.gov These descriptors provide insights into the molecule's potential pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). biorxiv.org
Key predicted descriptors for this compound include:
Molecular Weight: This affects diffusion and transport across biological membranes.
XLogP3: An estimate of the octanol-water partition coefficient (logP), this value indicates the molecule's lipophilicity. Lipophilicity is crucial for membrane permeability and binding to hydrophobic pockets in proteins. nih.gov
Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. nih.gov
Hydrogen Bond Donors and Acceptors: The count of these functional groups influences the molecule's solubility and its ability to form hydrogen bonds with protein targets.
These and other computed properties are essential for early-stage assessment of the compound's suitability for further investigation.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C7H5NO2 | nih.gov |
| Molecular Weight | 135.12 g/mol | nih.gov |
| XLogP3 | 0.3 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 135.032028402 Da | nih.gov |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| Complexity | 158 | nih.gov |
Biological Activities and Mechanistic Investigations of Furo 3,4 B Pyridin 5 7h One Compounds
Anti-inflammatory Properties and Underlying Mechanisms of Action
Derivatives of the broader furanone class, to which furo[3,4-b]pyridin-5(7H)-one belongs, have demonstrated notable anti-inflammatory properties. The mechanism of action for some furanone derivatives is linked to their capacity as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov For instance, 2,5-Dimethyl-4-hydroxy-3-[2H] furanone (DMHF), a furanone derivative found in fruits like pineapple and strawberry, has been investigated for its antioxidative activity, which is a key component in mitigating inflammation. nih.gov The anti-inflammatory properties of these compounds are often attributed to two main factors: their metal-chelating potential, which is influenced by the arrangement of hydroxyl groups, and the presence of hydrogen- or electron-donating substituents that reduce free radicals. nih.gov
Furthermore, research into related heterocyclic structures such as pyrazolo[3,4-b]pyridines has shown that these compounds can act as anti-inflammatory agents through the inhibition of the COX-2 enzyme. nih.gov While not directly this compound, the anti-inflammatory potential of these related pyridine-based heterocycles underscores the therapeutic promise of this chemical family. researchgate.net
Anti-bacterial and Anti-microbial Activities
The antibacterial and antimicrobial potential of this compound and its related structures has been a significant area of investigation.
Efficacy Against Gram-Positive and Gram-Negative Bacteria
Studies on derivatives of the related furo[3,4-b]pyrazine-5,7-dione (B1584572) have shown potent antibacterial activity specifically against Gram-positive bacteria. Similarly, a furanone derivative known as DMHF has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacterial strains. nih.gov The antibacterial action of DMHF appears to be energy-dependent and has been observed to arrest the cell cycle in the S and G2/M phases. nih.gov
Further research into sulfonamide-bearing pyrazolo[3,4-b]pyridine derivatives confirmed their bioactivity against both Gram-positive and Gram-negative bacteria. researchgate.net In a study on 5-nitrofuran-tagged imidazo-fused azines, a lead compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine, displayed an excellent activity profile against a range of bacteria, including Enterobacter cloacae (Gram-negative), Staphylococcus aureus (Gram-positive), Klebsiella pneumoniae (Gram-negative), and Enterococcus faecalis (Gram-positive). mdpi.comresearchgate.net
Table 1: Antibacterial Activity of a 5-Nitrofuran Derivative
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Enterobacter cloacae | Gram-Negative | 0.25 |
| Staphylococcus aureus | Gram-Positive | 0.06 |
| Klebsiella pneumoniae | Gram-Negative | 0.25 |
| Enterococcus faecalis | Gram-Positive | 0.25 |
Data sourced from a study on N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine. researchgate.net
Anti-cancer and Anti-tumor Efficacy
The anti-cancer and anti-tumor properties of this compound derivatives and related compounds have been extensively studied, revealing significant cytotoxic effects and specific enzyme inhibition profiles.
Cytotoxic Effects on Specific Cancer Cell Lines
Derivatives of the related furo[3,4-b]pyrazine-5,7-dione have demonstrated significant cytotoxicity against various cancer cell lines. Research on pyrazolo[3,4-b]pyridine derivatives has also shown their anti-cancer potency. For example, one compound from this series exhibited high anticancer activity against the Hela cell line with an IC50 of 2.59 µM. nih.gov Another derivative was particularly effective against MCF7 and HCT-116 cell lines, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov
In a study on pyridino[2,3-f]indole-4,9-dione derivatives, one compound showed excellent cytotoxicity against human CNS tumor cells (XF 498) and human colon tumor cells (HCT 15), with ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively. nih.govresearchgate.net Another derivative was also significantly cytotoxic against HCT 15, with an ED50 value of 0.065 µg/ml. nih.govresearchgate.net Furthermore, derivatives of furan-2(5H)-one have been found to induce apoptosis in colon cancer cell lines. mdpi.com
Table 2: Cytotoxic Effects of Pyridino[2,3-f]indole-4,9-dione Derivatives
| Compound | Cancer Cell Line | ED50 (µg/ml) |
|---|---|---|
| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 (Human CNS Tumor) | 0.006 |
| HCT 15 (Human Colon Tumor) | 0.073 | |
| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 (Human Colon Tumor) | 0.065 |
| Doxorubicin (Reference) | XF 498 (Human CNS Tumor) | 0.012 |
| HCT 15 (Human Colon Tumor) | 0.264 |
Data from in vitro studies using a Sulforhodamine B assay. nih.govresearchgate.net
Enzyme Inhibition Profiles (e.g., CDK2, GSK-3β, Lck, Akt)
The anticancer mechanisms of these compounds are often linked to the inhibition of specific kinases that are crucial for cancer progression. For instance, some pyrazolo[3,4-b]pyridine derivatives are known to exert their antitumor effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Furthermore, a series of novel 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were designed and evaluated for their Glycogen Synthase Kinase-3β (GSK-3β) inhibitory activities. nih.govresearchgate.net Several of these compounds displayed favorable inhibitory activity against the GSK-3β protein and significantly reduced the phosphorylation of the GSK-3β substrate tau in primary neurons. nih.govresearchgate.net This indicates a cellular inhibition of GSK-3β activity. nih.govresearchgate.net
Anti-viral Activities
Recent research has highlighted the potential of this compound derivatives in antiviral applications. A study focusing on the synthesis of new fluorinated-pyrrolo[3,4-b]pyridin-5-ones, which share a core structure, investigated their efficacy against human SARS-CoV-2. nih.gov Two compounds from this study were found to effectively halt early SARS-CoV-2 replication, with IC50 values of 6.74 µM and 5.29 µM, while maintaining cell viability above 90% at a concentration of 10 µM. nih.gov Computer-based studies suggested that these active compounds form strong interactions with key viral proteins of the coronavirus. nih.gov The proposed antiviral mechanism for related compounds includes the elevation of endosomal pH, which disrupts viral endocytosis, and the inhibition of post-translational modifications of viral proteins by interfering with viral protease activity. nih.gov
Inhibition of Viral Replication Targets (e.g., HCV proteins)
The furopyridine core structure is present in various compounds investigated for their antiviral properties. mdpi.com While research on the parent this compound is specific, studies on close derivatives highlight the potential of this chemical class to inhibit viral replication by interacting with key viral proteins.
A notable study developed a series of novel fluorinated-pyrrolo[3,4-b]pyridin-5-ones, which contain a core structure highly similar to furopyridinone, and evaluated their activity against human SARS-CoV-2. nih.gov Two compounds in particular, 19d and 19i , were effective at halting early viral replication. nih.gov The antiviral activity was significant, with IC₅₀ values in the low micromolar range, as detailed in the table below. nih.gov This inhibitory action suggests a potential mechanism involving the disruption of viral entry into host cells or the initial stages of its replication cycle. nih.gov Further computational studies supported a multifaceted approach, affecting both viral infection and genetic material replication. nih.gov
The broader family of furopyridine derivatives has also shown promise. Fused derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have been reported to exhibit potent antiviral activities. researchgate.net
Table 1: In Vitro Antiviral Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives Against SARS-CoV-2
| Compound | IC₅₀ (µM) | Time of Inhibition | Cell Viability at 10 µM |
|---|---|---|---|
| 19d | 6.74 | 0 h | >90% |
| 19i | 5.29 | 1 h | >90% |
Antioxidant Properties
Compounds featuring a furopyridine scaffold have been noted for their potential antioxidant effects. Specifically, certain molecules containing the furo[2,3-b]pyridine scaffold, an isomer of the primary compound of interest, have demonstrated antioxidant activity. researchgate.net This suggests that the arrangement of the fused furan (B31954) and pyridine (B92270) rings may contribute to the molecule's ability to neutralize free radicals and mitigate oxidative stress, although the precise mechanisms and the efficacy of the this compound isomer itself require more direct investigation.
Neuroprotective Profiles
The therapeutic potential of furopyridine-related structures extends to neuroprotection. Research into structurally analogous compounds has revealed activities relevant to neurodegenerative conditions like Alzheimer's disease. For instance, certain pyrazolo[3,4-b]pyridines, which share a fused heterocyclic system, have been reported to possess neuroprotective, antidepressant, and anxiolytic properties. mdpi.com
Notably, these pyrazolo[3,4-b]pyridine derivatives demonstrated high and selective binding to amyloid plaques, which are pathological hallmarks of Alzheimer's disease, in brain slices from patients. mdpi.com This affinity for amyloid plaques suggests their potential as diagnostic probes or therapeutic agents targeting the progression of the disease. mdpi.com In a similar vein, condensed furo[2,3-b]pyridines have been found to possess neurotropic activities, indicating a broader potential for this class of compounds to interact with the nervous system. researchgate.net
Investigation of Specific Molecular Targets and Pathways
The biological effects of this compound and its derivatives are underpinned by their interactions with specific molecular targets. Research across different isomers and related structures has identified several key proteins and pathways that these compounds modulate.
For example, the antiviral activity of fluorinated-pyrrolo[3,4-b]pyridin-5-ones against SARS-CoV-2 is believed to stem from interactions with crucial viral proteins such as the main protease (Mpro), NTDα, and NTDo. nih.gov In the realm of cancer research, certain furopyridone derivatives have been studied for their effects on the Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (MetAP2) proteins. mdpi.com Other isomeric structures, such as pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) isoforms p110α and p110β, which are critical in cell signaling pathways related to cell proliferation. nih.gov Furthermore, derivatives of the furo[3,2-b]pyridine (B1253681) isomer act as potent and selective agonists for the 5-HT₁F serotonin (B10506) receptor, a target for migraine therapeutics. doi.org
Table 2: Identified Molecular Targets for Furopyridine Scaffolds and Derivatives
| Compound Scaffold | Molecular Target | Associated Biological Activity | Reference |
|---|---|---|---|
| Fluorinated-pyrrolo[3,4-b]pyridin-5-one | SARS-CoV-2 Mpro, NTDα, NTDo | Antiviral | nih.gov |
| Furan[3,2-c] pyridine | EGFR, MetAP2 | Anticancer | mdpi.com |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | PI3 Kinase (p110α, p110β) | Anticancer | nih.gov |
| Furo[3,2-b]pyridine | 5-HT₁F Serotonin Receptor | Receptor Agonism (Migraine) | doi.org |
Ligand-Protein Interactions and Binding Modes
Understanding the precise way in which this compound derivatives bind to their protein targets is crucial for drug design and optimization. Computational methods, such as molecular docking and Density-Functional Theory (DFT), have been employed to elucidate these interactions. mdpi.comnih.gov
In silico studies of fluorinated-pyrrolo[3,4-b]pyridin-5-ones revealed strong, favorable interactions with key viral proteins of SARS-CoV-2. nih.gov DFT analyses were used to better understand the non-covalent interactions driving the binding of the active compounds to their viral targets. nih.gov Similarly, molecular docking was used to explore the potential binding mechanisms of a furan[3,2-c] pyridine derivative with the EGFR and MetAP2 proteins, providing insights into its anti-tumor activity at a molecular level. mdpi.com These computational approaches are essential for rationalizing the structure-activity relationships of these compounds and guiding the synthesis of more potent and selective agents. mdpi.comnih.gov
Receptor Modulation (e.g., Muscarinic Acetylcholine (B1216132) Receptor)
While the prompt provides the muscarinic acetylcholine receptor as an example, specific research has highlighted the modulation of other receptor systems by furopyridine scaffolds. A series of substituted furo[3,2-b]pyridines were investigated as bioisosteres of indole-based compounds targeting serotonin (5-HT) receptors. doi.org
These studies led to the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide , a compound that acts as a potent and selective agonist for the 5-HT₁F receptor. doi.org This particular receptor is a validated target for the acute treatment of migraine. The furo[3,2-b]pyridine nucleus was found to be an effective replacement for the indole (B1671886) core, yielding compounds with similar affinity for the 5-HT₁F receptor but with improved selectivity over other 5-HT₁ receptor subtypes. doi.org This demonstrates the utility of the furopyridine scaffold in modulating specific G protein-coupled receptors, opening avenues for therapeutic applications beyond the example of muscarinic receptors. doi.org
Medicinal Chemistry and Drug Discovery Applications of Furo 3,4 B Pyridin 5 7h One
Furo[3,4-b]pyridin-5(7H)-one as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple biological targets, making it a valuable starting point for drug discovery. mdpi.com The pyridine (B92270) ring system is a well-established privileged scaffold due to its presence in a vast number of natural products and synthetic drugs with a wide range of biological functions. mdpi.comnih.gov Fused heterocyclic systems incorporating the pyridine motif, such as furopyridines, inherit this potential.
The this compound structure combines the key features of both furan (B31954) and pyridinone moieties. This fusion creates a rigid, three-dimensional structure with specific electronic properties and hydrogen bonding capabilities (via the lactam function) that can be systematically modified to interact with various biological targets. Recent research into the broader class of "furanopyridinone" derivatives has validated their potential as a platform for developing potent therapeutic agents, particularly in oncology. A 2024 study demonstrated that novel derivatives of this scaffold class possess significant cytotoxic activity against esophageal cancer cell lines, underscoring its promise in drug design. nih.gov The ability to generate libraries of compounds around this core structure allows for the exploration of diverse biological spaces, reinforcing its status as a valuable and privileged scaffold for future drug development. mdpi.com
Lead Identification and Optimization Strategies
Lead identification is the process of finding a compound that shows promising activity against a specific biological target, which then serves as the starting point for further development. danaher.com For the furopyridinone class, a recent study identified a lead compound, designated 4c , which exhibited remarkable inhibition of esophageal cancer cell growth (99% inhibition at 20 µg/mL). nih.gov
Once a lead compound is identified, lead optimization is performed to enhance its desired properties while minimizing undesirable ones. This iterative process involves a cycle of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comcriver.com
Key strategies employed in lead optimization that are applicable to this compound derivatives include:
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the scaffold to understand which parts of the molecule are crucial for its biological activity. patsnap.com
Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve the molecule's ADME profile or reduce toxicity. patsnap.com
Computational Modeling: Using computer-aided drug design (CADD) to predict how changes to the structure will affect its binding to the target and its pharmacokinetic properties. danaher.comcriver.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Evaluating the drug's behavior in biological systems to ensure it can reach its target in sufficient concentrations and have the desired effect. danaher.com
Through these optimization strategies, a promising but imperfect lead compound based on the this compound scaffold can be refined into a preclinical drug candidate. criver.com
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. patsnap.com By synthesizing and testing a series of related analogues, researchers can determine the key molecular features, or pharmacophores, responsible for the desired therapeutic effect.
For the general class of furopyridine derivatives, SAR studies have begun to shed light on features that govern their anticancer activity. In a study of novel furanopyridinone derivatives, compound 4c was identified as the most potent cytotoxic agent against esophageal cancer cells. nih.gov Although detailed SAR was not the primary focus of the initial report, the identification of this highly active compound provides a crucial starting point. Subsequent SAR exploration would involve systematically modifying different positions of the this compound core, such as:
Substitution on the Pyridine Ring: Adding various chemical groups to the available positions on the pyridine ring to probe for interactions with the biological target.
Modification of the Furan Ring: Altering substituents on the furan portion of the scaffold.
Alterations at the 7-position (Nitrogen): Introducing different groups at the nitrogen atom of the pyridinone ring to modulate properties like solubility, cell permeability, and target engagement.
A study on related furo[2,3-b]pyridine (B1315467) derivatives as CDK2 inhibitors also highlighted the importance of SAR in determining anticancer effects, noting that the incorporation of an ester functionality led to superior activity against a colon cancer cell line. nih.gov Such findings demonstrate that systematic structural modifications are key to optimizing the therapeutic potential of the furopyridinone scaffold.
Computational Drug Discovery Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. bue.edu.eg This method is invaluable for understanding the mechanism of action of a drug candidate and for rationalizing its biological activity at the molecular level. ijper.org
In the context of furopyridinone derivatives, molecular docking was instrumental in exploring the potential mechanism behind their anticancer effects. A study investigating the potent derivative 4c used docking to predict its binding mode with two key proteins implicated in esophageal cancer: Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The results provided critical insights into the potential interactions.
The key findings from the docking study are summarized below:
| Compound | Protein Target | Predicted Key Interactions | Implication |
| Derivative 4c | EGFR | Hydrogen bonding with amino acid residues | Potential inhibition of EGFR signaling pathway |
| Derivative 4c | MetAP2 | The C=O group of the pyridone moiety plays a crucial role in binding | Suggests a specific binding mode and mechanism of action |
Data sourced from studies on novel furopyridinone derivatives. nih.govmdpi.com
These computational predictions suggest that the carbonyl group of the pyridinone ring is a key pharmacophoric feature for target engagement. nih.gov Such studies are crucial for guiding further lead optimization efforts by prioritizing the synthesis of compounds predicted to have high binding affinity.
Before a compound can become a drug, it must possess a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox). sci-hub.se Predicting these properties early in the drug discovery process using computational (in silico) methods is essential to reduce the risk of late-stage failures. jonuns.com Numerous software platforms and web servers, such as ADMET Predictor, pkCSM, and Pre-ADMET, can calculate these properties based solely on a molecule's chemical structure. nih.govnih.gov
While specific in silico ADMETox studies on this compound have not been published, its properties can be predicted using these tools. The fundamental physicochemical properties of the parent scaffold, available from databases like PubChem, serve as the input for these predictions. nih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅NO₂ | PubChem nih.gov |
| Molecular Weight | 135.12 g/mol | PubChem nih.gov |
| XLogP3 | 0.3 | PubChem nih.gov |
| Hydrogen Bond Donors | 1 | PubChem (Computed) nih.gov |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) nih.gov |
Based on these properties, in silico models can predict various ADMETox parameters, including aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. slideshare.net For example, a study on novel sulfonamide derivatives used these methods to identify candidates with favorable predicted ADME profiles for further development. nih.gov Applying these predictive models to new this compound derivatives would be a critical step in their evaluation as potential drug candidates.
Isotopic Labeling for Metabolic and Imaging Studies
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. This is a cornerstone of modern drug development, enabling researchers to study a drug's metabolism, distribution, and target engagement in vivo using techniques like Positron Emission Tomography (PET). nih.govchemrxiv.org
While no specific isotopic labeling of this compound has been reported, the methods for labeling its core pyridine structure are well-established and directly applicable. Recent advances have provided innovative strategies for incorporating isotopes into the pyridine ring:
Nitrogen Isotope Exchange: A Zincke activation strategy allows for the direct exchange of the nitrogen atom in the pyridine ring with stable (¹⁵N) or radioactive (¹³N) isotopes. nih.gov Labeling with ¹³N, a positron emitter, would allow for non-invasive PET imaging to visualize the drug's distribution in the body in real-time. chemrxiv.org
Hydrogen Isotope Labeling: Standard methods can be used to replace hydrogen atoms with deuterium (B1214612) (²H) for metabolic stability studies or tritium (B154650) (³H) for use in receptor binding assays. nih.gov
Carbon and Fluorine Labeling: If a derivative contains a fluorine atom, it can be isotopically labeled with fluorine-18 (B77423) (¹⁸F), one of the most valuable radioisotopes for PET imaging due to its ideal half-life. mdpi.com This approach has been successfully used to label complex pyridine-containing drugs like crizotinib (B193316) for in vivo imaging. mdpi.com
Applying these labeling techniques to promising this compound derivatives would be a crucial step in advancing them through preclinical development, providing essential information on their pharmacokinetic and pharmacodynamic behavior in living systems.
Emerging Research Directions and Future Perspectives for Furo 3,4 B Pyridin 5 7h One
Development of Novel Synthetic Methodologies
The exploration of furo[3,4-b]pyridin-5(7H)-one's potential is intrinsically linked to the development of efficient and diverse synthetic routes. Traditional methods are being supplemented and replaced by innovative strategies that offer higher yields, greater efficiency, and access to a wider range of substituted derivatives.
A significant advancement is the use of microwave-assisted synthesis. mdpi.comresearchgate.net Researchers have demonstrated that microwave-accelerated lactonization can produce 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones in excellent yields. mdpi.com This method involves a one-step reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with N-bromosuccinimide (NBS) under solvent-free conditions, drastically reducing reaction times from 12-14 hours with conventional heating to just 10 minutes. mdpi.com Microwave irradiation has also been effectively used in multicomponent reactions to synthesize related fused pyridine (B92270) systems, highlighting its utility for creating molecular complexity in an eco-friendly manner. tandfonline.com
Another sophisticated approach involves the metal-mediated [2+2+2] cyclotrimerization of alkynes and/or nitriles. This method has been successfully applied to construct the furo[3,4-b]pyridine core through the cocyclization of protected alkynylnitriles with unsymmetrical monoalkynes, achieving high yields for various substituted products. cu.edu.eg
More classical, yet refined, multi-step syntheses continue to be valuable. One such pathway involves the dehydrogenation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones to form the corresponding pyridine derivatives. Subsequent reduction of the nitro group and intramolecular cyclization yields tetracyclic systems based on the furo[3,4-b]pyridine scaffold. nih.gov The generation of furo[3,4-b]pyridine as a transient intermediate, which is then trapped via a Diels-Alder reaction, represents another elegant strategy to build complex molecular architectures from this core structure. researchgate.net These evolving synthetic toolkits are crucial for generating novel derivatives for further investigation.
Exploration of Undiscovered Biological Activities
While established applications exist in materials science and agrochemicals, the this compound scaffold holds considerable promise for undiscovered biological activities, particularly in medicinal chemistry. The field of bioisosterism—the replacement of one functional group with another that retains similar physicochemical properties—offers a rational approach to exploring this potential. cambridgemedchemconsulting.combenthamscience.com By making strategic bioisosteric modifications to the this compound core, researchers can modulate properties like metabolic stability, toxicity, and target affinity, potentially uncovering new therapeutic applications. cambridgemedchemconsulting.comprinceton.edu
Advanced Computational Modeling for Mechanism and Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For the this compound scaffold, techniques like molecular docking and pharmacophore modeling are poised to play a significant role in designing new derivatives with tailored properties. acs.orgdovepress.com
Molecular docking simulations can predict how different substituted this compound derivatives might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For example, studies on other pyridine-based compounds have successfully used docking to identify potential inhibitors for targets like Aurora B kinase and SARS-CoV-2 proteins. nih.govacs.org This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing, thereby saving significant time and resources.
Pharmacophore modeling is another powerful ligand-based design strategy, particularly useful when the precise 3D structure of the target is unknown. dovepress.comnih.gov By analyzing a set of known active molecules, a pharmacophore model can be generated that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. rsc.orgnih.gov Such a model for this compound derivatives could guide the design of new molecules with enhanced potency and selectivity for a given biological target. nih.gov
These computational methods not only guide the design of new molecules but also provide insights into their potential mechanisms of action at the molecular level.
Applications in Materials Science
The inherent electronic and photophysical properties of the this compound core make it a highly attractive candidate for applications in materials science. cymitquimica.com The fused aromatic system suggests potential for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). cymitquimica.com
Specific derivatives have already been commercialized as dyes and pigments. One notable example is 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]this compound (CAS 132467-74-4), whose complex structure contributes to its properties as a dye. cymitquimica.com The diethylamino and ethoxy substituents can be tuned to modify the compound's color, solubility, and photophysical characteristics. Another derivative is utilized as a "Thermal Blue Pigment," indicating its application in thermal printing technologies where color change is induced by heat.
Future research is likely to focus on synthesizing new derivatives and characterizing their material properties in detail. Computational chemistry can guide this process, for instance, by predicting the properties of novel liquid crystals based on pyridine and pyrimidine (B1678525) functional groups. researchgate.net By systematically modifying the substituents, researchers can fine-tune properties such as fluorescence quantum yield, absorption and emission wavelengths, and thermal stability to create advanced materials for sensors, fluorescent probes, and next-generation electronic devices. cymitquimica.com
Role in Agrochemical Development
The development of new and effective herbicides is critical for global food security. Fused pyridine compounds have emerged as a significant class of herbicides, and this compound derivatives are part of this trend. epo.org
Patents describe novel herbicidal agents based on fused heteropyridine compounds, including those with a furo-pyridine core. epo.org These compounds have been shown to be effective for controlling a wide variety of annual and perennial weeds. epo.org A key advantage highlighted in the research is their selectivity, allowing for the control of undesirable weeds within valuable crops like soybeans and cereals (wheat, barley, oats) with minimal phytotoxicity to the desired plants. epo.org For example, nicotinic acid derivatives incorporating the this compound structure have been developed that exhibit excellent herbicidal effects.
Future research in this area will likely focus on several key objectives. One is the discovery of derivatives with broader spectrums of activity or enhanced potency. Another is the use of synergistic compositions, where a this compound-based herbicide is combined with other active ingredients, such as insecticides or other herbicides, to achieve a greater effect than the sum of the individual components. justia.com The ongoing need for new modes of action to combat herbicide resistance in weeds ensures that the this compound scaffold will remain an important area of investigation for agrochemical companies.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
One of the most promising applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR uses machine learning to build predictive models that correlate a compound's chemical structure with its biological activity or physical properties. numberanalytics.comyoutube.com By training an ML model on a dataset of known this compound derivatives and their measured activities (e.g., herbicidal potency or enzyme inhibition), researchers can create a model that accurately predicts the activity of new, unsynthesized analogues. nih.govnih.gov This accelerates the design-build-test-learn cycle by focusing synthetic efforts on the most promising candidates. youtube.com
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for furo[3,4-b]pyridin-5(7H)-one derivatives?
- Methodological Answer : Two key approaches dominate:
- One-pot synthesis : Reacting 2-bromopyridine-3-carboxylic acid with carbonyl compounds via double lithiation using butyllithium, followed by acid quenching to yield the core structure (e.g., 30–50% yields) .
- Transition-metal catalysis : Palladium/copper-catalyzed Sonogashira coupling of 2-bromonicotinic acid with ethynylarenes, followed by cyclization to form 4-azaphthalides (this compound derivatives) .
- Key Considerations : Optimize stoichiometry of lithiation agents and temperature to avoid side reactions.
Q. How are this compound derivatives structurally characterized?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : To confirm substitution patterns and lactone ring integrity (e.g., carbonyl resonance at ~170 ppm in NMR).
- X-ray crystallography : For unambiguous assignment of fused-ring systems, as demonstrated in spiro derivatives like spiro[furo[3,4-b]pyridine-5(7H),4'-piperidin]-7-one hydrochloride .
- Validation : Compare spectral data with synthetic intermediates (e.g., hydroxy lactams in selective reductions) .
Q. What natural sources produce this compound derivatives?
- Methodological Answer : Marine-derived Aspergillus species (e.g., Aspergillus sp. SCSIO41405) biosynthesize derivatives such as (S)-3-hydroxy-2,7-dimethylthis compound. Isolation involves:
- Fermentation : Culturing fungi in seawater-based media.
- Chromatography : HPLC or TLC-guided fractionation for bioactive compounds .
Advanced Research Questions
Q. How do ionic liquids improve the synthesis of this compound-based heterocycles?
- Methodological Answer : Ionic liquids (e.g., [BMIM][Br]) act as dual solvents/catalysts in three-component reactions, enhancing yields (up to 92%) and reducing reaction times (2–4 hours vs. 12+ hours in traditional solvents). Key steps:
- Solvent selection : Prioritize imidazolium-based ionic liquids for their low viscosity and high thermal stability.
- Mechanism : Stabilization of intermediates via hydrogen bonding and electrostatic interactions .
Q. What strategies achieve regioselective reduction of this compound precursors?
- Methodological Answer : Use Mg-assisted sodium borohydride reduction :
- Chelation control : Mg binds to the carbonyl oxygen of 5,7-diones, directing reduction to 7-hydroxy lactams (>90% selectivity) over 5-hydroxy isomers.
- Optimization : Conduct reactions at 0°C to suppress over-reduction .
Q. How can researchers resolve contradictions in synthetic yield data across methodologies?
- Methodological Answer : Perform systematic reaction profiling :
- Variable testing : Compare yields under differing conditions (e.g., ionic liquids vs. ethanol, varying catalysts).
- Case study : One-pot lithiation (40–50% yields ) vs. ionic liquid-mediated synthesis (85–92% yields ). Contradictions arise from solvent polarity and intermediate stabilization.
- Recommendation : Use design-of-experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
Safety and Regulatory Considerations
Q. What safety classifications apply to substituted this compound derivatives?
- Methodological Answer : Derivatives like 7-(diethylamino-phenyl)-substituted analogs are classified as "Not Applicable" for hazard labeling under Korean chemical safety regulations (e.g., 2019-492 classification), indicating no acute toxicity or environmental risks in standard lab handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
